molecular formula C16H13ClO5 B6410691 3-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261978-24-8

3-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6410691
CAS RN: 1261978-24-8
M. Wt: 320.72 g/mol
InChI Key: SDIIZILPHREBAT-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% (hereafter referred to as CMP2MB) is a chemical compound used for a variety of applications in scientific research. CMP2MB is a derivative of benzoic acid and is comprised of a benzene ring with a chlorine atom and several methoxy groups. Its unique chemical structure and properties make it an ideal compound for a wide range of research applications.

Scientific Research Applications

CMP2MB has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, including a variety of pharmaceuticals, as well as in the synthesis of polymers and other materials. CMP2MB has also been used in the synthesis of peptides and proteins, and as a catalyst in organic reactions. In addition, CMP2MB has been used in the synthesis of dyes, pigments, and other compounds used in the textile industry.

Mechanism of Action

The mechanism of action of CMP2MB is not fully understood. However, it is believed that the chlorine atom and the methoxy groups interact with the benzene ring to form a stable structure. This structure is believed to be responsible for the unique properties of CMP2MB, such as its ability to act as a catalyst in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMP2MB are not well understood. However, it is believed that CMP2MB may have some anti-inflammatory and anti-oxidant properties. In addition, CMP2MB may be able to inhibit the growth of certain bacteria and fungi. Further research is needed to fully understand the biochemical and physiological effects of CMP2MB.

Advantages and Limitations for Lab Experiments

CMP2MB has several advantages for use in lab experiments. It is relatively stable, has low toxicity, and is relatively inexpensive. In addition, CMP2MB is soluble in a variety of organic solvents, making it easy to use in laboratory experiments. However, there are some limitations to using CMP2MB in lab experiments. It is not very soluble in water, and the reaction time is relatively slow compared to other compounds.

Future Directions

There are several potential future directions for the use of CMP2MB in scientific research. CMP2MB could be used to develop novel pharmaceuticals and materials, as well as new methods for synthesizing organic compounds. In addition, CMP2MB could be further studied to understand its biochemical and physiological effects. Finally, CMP2MB could be used to develop new catalysts for organic reactions.

Synthesis Methods

CMP2MB can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction, the Steglich esterification reaction, and the Curtius rearrangement. The most common method for synthesizing CMP2MB is the Claisen-Schmidt condensation reaction, which involves the reaction of a carboxylic acid and an aldehyde in the presence of a strong base. The Steglich esterification reaction is a two-step process involving the reaction of an ester and an alcohol in the presence of a strong acid. Finally, the Curtius rearrangement is a reaction of an isocyanate and an alcohol, which produces an amide.

properties

IUPAC Name

3-(2-chloro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO5/c1-21-14-10(4-3-5-11(14)15(18)19)12-8-9(16(20)22-2)6-7-13(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIIZILPHREBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691981
Record name 2'-Chloro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid

CAS RN

1261978-24-8
Record name 2'-Chloro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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